![molecular formula C16H21F3N2O3 B2635330 Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine CAS No. 477710-55-7](/img/structure/B2635330.png)
Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine
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Overview
Description
Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine is a compound with a molecular weight of 346.35 .
Synthesis Analysis
Ethyl 4,4,4-trifluoro-3-oxobutanoate is an intermediate used for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists . Unusual reactions of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate with ammonium acetate and 1-aminonaphthalene have been reported .Molecular Structure Analysis
The IUPAC name of the compound is ethyl 4,4,4-trifluoro-3-oxobutanoate compound with 1-phenylpiperazine (1:1) . The InChI code is 1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3 .Chemical Reactions Analysis
The reactions of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate with ammonium acetate and 1-aminonaphthalene produce 4-amino-2,6-bis(trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline, respectively .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 346.35 .Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-oxobutanoate in Chemical Reactions
Ethyl 4,4,4-trifluoro-3-oxobutanoate has been used in unusual transformations with lithium enolate. These reactions produce 4-amino-2,6-bis(trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline .
Ethyl 4,4,4-trifluoro-3-oxobutanoate in Agrochemical and Pharmaceutical Industries
Trifluoromethylpyridines, which can be synthesized from Ethyl 4,4,4-trifluoro-3-oxobutanoate, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Ethyl 4,4,4-trifluoro-3-oxobutanoate in the Preparation of Other Compounds
Ethyl 4,4,4-trifluoro-2-butynoate, a related compound, is used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .
1-Phenylpiperazine as an Intestinal Permeation Enhancer
1-Phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity. This makes it a promising candidate as an intestinal permeation enhancer .
1-Phenylpiperazine Derivatives in Drug Delivery
Derivatives of 1-phenylpiperazine have been studied for their efficacy and cytotoxicity in a Caco-2 model of the intestinal epithelium. Some derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .
1-Phenylpiperazine in the Stability Study of Novel Derivatives
1-Phenylpiperazine and its derivatives have been used in stability studies of novel compounds .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known to react readily with arylidenemalononitriles in ethanol at room temperature . The reaction produces two products, the ratio of which depends on the substrates and reaction solvent .
Result of Action
It’s known to produce two products when reacted with arylidenemalononitriles
Action Environment
More research is needed to understand how environmental factors might affect this compound’s action.
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHRFFGKTVJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)F.C1CN(CCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
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